![molecular formula C22H16BrClN4O3 B2474109 N-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 923192-36-3](/img/no-structure.png)
N-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C22H16BrClN4O3 and its molecular weight is 499.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral and Antimicrobial Applications
- Anticytomegalovirus Activity : New derivatives structurally related to the compound have shown potent inhibitory activity against human cytomegalovirus, indicating potential applications in antiviral therapy (Paramonova et al., 2020).
- Antimicrobial and Antituberculosis Activity : Synthesized derivatives have exhibited good antibacterial, antifungal, and antituberculosis activities, highlighting their potential in treating various infections (Soni & Patel, 2017).
Synthesis and Chemical Properties
- Synthesis of Pyrimidine Derivatives : Research has focused on developing efficient synthetic methods for pyrimidine derivatives, which are crucial intermediates in pharmaceutical chemistry (Hou et al., 2016). These derivatives are important for the synthesis of compounds with various biological activities.
Antitumor Activities
- Antitumor Activities : Studies on structurally related compounds have shown selective antitumor activities, indicating potential applications in cancer therapy (Xiong Jing, 2011).
Heterocyclic Chemistry
- Formation and Structural Analysis : The compound's derivatives have contributed to the understanding of heterocyclic chemistry, particularly in the formation and X-ray structure determination of complex molecules (Banfield et al., 1987).
Dual Inhibitory Activities
- HIV-1 Protease Inhibitors : Derivatives have shown potent inhibitory activity against HIV-1 protease, including drug-resistant variants, offering a promising avenue for HIV treatment (Zhu et al., 2019).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 4-bromobenzoyl chloride with 4-chlorobenzylamine to form N-(4-bromophenyl)-4-chlorobenzamide. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form 2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide, which is subsequently reacted with acetic anhydride to form the final product.", "Starting Materials": [ "4-bromobenzoyl chloride", "4-chlorobenzylamine", "ethyl acetoacetate", "ammonium acetate", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-bromobenzoyl chloride with 4-chlorobenzylamine in the presence of a base such as triethylamine or pyridine to form N-(4-bromophenyl)-4-chlorobenzamide.", "Step 2: Reaction of N-(4-bromophenyl)-4-chlorobenzamide with ethyl acetoacetate and ammonium acetate in ethanol to form 2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide.", "Step 3: Reaction of 2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide with acetic anhydride in the presence of a base such as pyridine to form N-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide." ] } | |
CAS RN |
923192-36-3 |
Molecular Formula |
C22H16BrClN4O3 |
Molecular Weight |
499.75 |
IUPAC Name |
N-(4-bromophenyl)-2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H16BrClN4O3/c23-15-5-9-17(10-6-15)26-19(29)13-27-18-2-1-11-25-20(18)21(30)28(22(27)31)12-14-3-7-16(24)8-4-14/h1-11H,12-13H2,(H,26,29) |
InChI Key |
OHSWBZQHWDCELD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Cl)N=C1 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2474028.png)
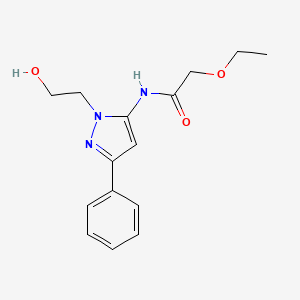

![7-[4-(1,3-benzodioxol-5-ylcarbonyl)piperazin-1-yl]-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2474031.png)
![2-(4-chlorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2474032.png)
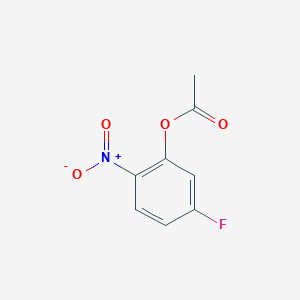
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2474034.png)
![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2474039.png)
![(Z)-ethyl 1-isopropyl-5-oxo-2-((3,4,5-trimethoxybenzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2474040.png)
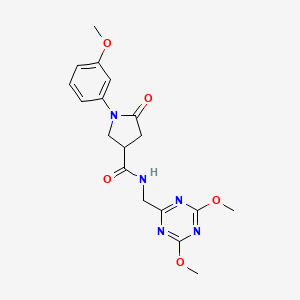
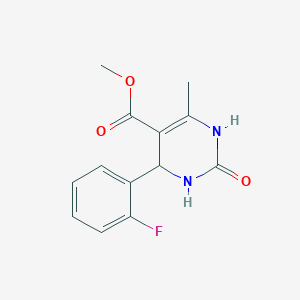
![[(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2474047.png)
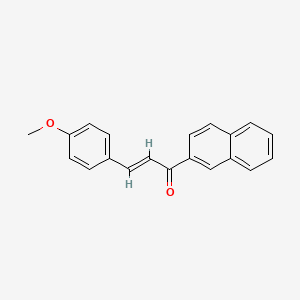
![2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid](/img/structure/B2474049.png)